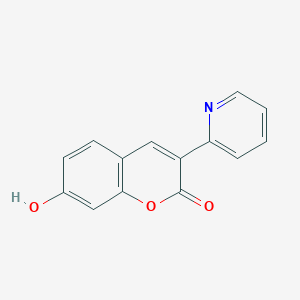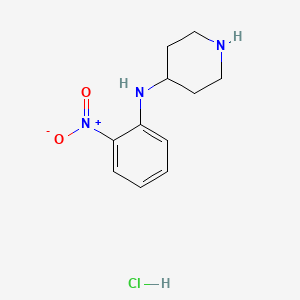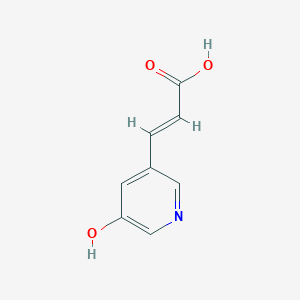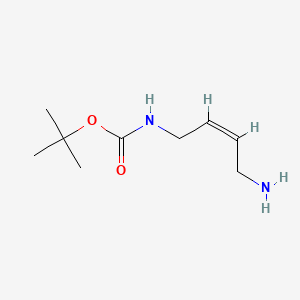![molecular formula C23H22N2O3 B2384963 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034342-09-9](/img/structure/B2384963.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The molecule also contains a benzo[d][1,3]dioxol-5-yl group and a naphthalen-1-ylmethyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, benzo[d][1,3]dioxol-5-ylboronic acid can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions . A direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has also been described .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the crystal structure of a compound with a benzo[d][1,3]dioxol-5-yl group was found to be monoclinic, with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of benzo[d][1,3]dioxol-5-ylboronic acid with palladium complexes and azides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, benzo[d][1,3]dioxol-5-ylboronic acid has a molecular weight of 165.94 g/mol and a melting point of 226 °C . Another compound, Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, has a molecular weight of 214.15 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of complex organic compounds with naphthalene and pyridine derivatives demonstrates advanced organic synthesis techniques and the ability to create molecules with specific properties. For example, the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties explores the potential of these compounds in materials science, particularly in luminescence and sensor applications (Srivastava et al., 2017). Similarly, compounds derived from naphthalene and pyridine have been synthesized and analyzed for their electrochemical properties and potential in creating materials with specific desired characteristics, like facilitated reduction and the formation of Boc-protected (benzyl)amine (Ragnarsson et al., 2001).
Luminescence and Sensing Applications
Research on naphthalene and benzodioxole derivatives has led to the development of materials with unique luminescence properties. Compounds exhibiting enhanced emission in solid state and their potential in sensing applications have been a significant focus. For instance, the study on carboxylate-assisted acylamide metal–organic frameworks presents the synthesis, structure, thermostability, and luminescence studies, showcasing their potential in light-emitting materials and sensing technologies (Sun et al., 2012).
Photochemical and Photophysical Properties
Investigations into the photochemical and photophysical properties of compounds with naphthalene and benzodioxole moieties reveal potential applications in developing photoactive materials. The study of water-soluble 1,4,5,8-naphthalene diimide derivatives, for example, details their redox and photophysical properties, offering insights into their use in photoinduced electron transfer applications, which is critical in photovoltaics and photocatalysis (Abraham et al., 2004).
Antimicrobial and Anti-proliferative Activities
The exploration of naphthalene and benzodioxole derivatives in biological contexts, particularly their antimicrobial and anti-proliferative activities, opens up avenues for developing new therapeutic agents. The synthesis and evaluation of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, for example, have shown significant antimicrobial and antiproliferative activities, underscoring the potential of these compounds in drug discovery and development (Mansour et al., 2020).
Safety and Hazards
The safety and hazards associated with similar compounds have been described. For instance, benzo[d][1,3]dioxol-5-ylboronic acid is for research use only and not for human or veterinary use . It’s also mentioned that Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate is a combustible solid .
Zukünftige Richtungen
The future directions for the study of this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For instance, benzo[d][1,3]dioxol-5-ylboronic acid has been shown to have high selectivity for kinases and is a good ligand for the study of receptor subtypes .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(24-13-18-6-3-5-16-4-1-2-7-20(16)18)25-11-10-19(14-25)17-8-9-21-22(12-17)28-15-27-21/h1-9,12,19H,10-11,13-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDQJLUBKPTMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)


![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2384901.png)

![5-Cyclopropyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2384903.png)